Ethyl 8-chlorooctanoate
Overview
Description
Ethyl 8-chlorooctanoate is an organic compound with the molecular formula C10H19ClO2 and a molecular weight of 206.71 g/mol This compound is a colorless to light yellow liquid with a sweet, fruity odor . It is soluble in organic solvents such as ethanol, acetone, and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-chlorooctanoate can be synthesized through several methods:
Chlorination of Octanoic Acid: Octanoic acid is reacted with chlorine gas to produce 8-chlorooctanoic acid, which is then esterified with ethanol to form this compound.
Chlorination of Ethyl Octanoate: Ethyl octanoate is reacted with chlorine gas to produce this compound.
Chlorination of 8-Hydroxyoctanoic Acid: 8-Hydroxyoctanoic acid is reacted with thionyl chloride to form 8-chlorooctanoic acid, which is then esterified with ethanol to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dual catalysts such as potassium bromide or sodium bromide to enhance the reaction efficiency .
Chemical Reactions Analysis
Ethyl 8-chlorooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 8-hydroxyoctanoic acid ethyl ester.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol, 8-chlorooctanol.
Oxidation Reactions: The compound can be oxidized to form 8-chlorooctanoic acid.
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major products formed from these reactions include 8-hydroxyoctanoic acid ethyl ester, 8-chlorooctanol, and 8-chlorooctanoic acid .
Scientific Research Applications
Ethyl 8-chlorooctanoate is used in various scientific research applications, including:
Agrochemicals: It serves as an intermediate in the production of herbicides, insecticides, and fungicides.
Flavors and Fragrances: It is used as a flavoring agent in the food industry and in the production of perfumes, soaps, and other personal care products.
Pharmaceuticals: It is used as a raw material in the synthesis of drugs and medicines.
Other Applications: It is also used in the synthesis of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of ethyl 8-chlorooctanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 8-chlorooctanoic acid, which can then participate in various biochemical pathways . The chlorine atom in the molecule can also participate in substitution reactions, leading to the formation of different derivatives with distinct biological activities .
Comparison with Similar Compounds
Ethyl 8-chlorooctanoate can be compared with other similar compounds, such as:
Ethyl 8-bromooctanoate: Similar in structure but with a bromine atom instead of chlorine. It has different reactivity and applications.
Ethyl 8-hydroxyoctanoate: Contains a hydroxyl group instead of chlorine, leading to different chemical properties and uses.
Ethyl octanoate: Lacks the halogen atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its chlorine atom, which imparts specific reactivity and makes it suitable for various specialized applications .
Properties
IUPAC Name |
ethyl 8-chlorooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHPPZMCJLFGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462996 | |
Record name | Ethyl 8-chlorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105484-55-7 | |
Record name | Octanoic acid, 8-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105484-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-chlorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic acid, 8-chloro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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